Bentiamine

Catalog No.
S520779
CAS No.
299-88-7
M.F
C26H26N4O4S
M. Wt
490.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bentiamine

CAS Number

299-88-7

Product Name

Bentiamine

IUPAC Name

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)

InChI Key

AZJUFRDUYTYIHV-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C

Solubility

Soluble in DMSO

Synonyms

Bentiamine; Bentiamina; Bentiaminum; CCRIS 1339; Dibenzoylthiamine; Dibenzoyl Thiamine;

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOC(=O)C2=CC=CC=C2)/SC(=O)C3=CC=CC=C3)/C

Description

The exact mass of the compound Bentiamine is 490.1675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Diabetic neuropathy

    This is nerve damage caused by diabetes. Some studies suggest that bentiamine may help to improve symptoms such as pain, numbness, and burning in the feet and hands. )

  • Age-related cognitive decline

    Early research suggests that bentiamine may improve cognitive function in older adults with mild cognitive impairment. ) More research is needed to confirm these findings.

  • Alcoholic neuropathy

    This is nerve damage caused by alcoholism. Some research suggests that bentiamine may help to improve symptoms such as pain, weakness, and numbness. )

Bentiamine, scientifically known as S-benzoylthiamine O-monophosphate, is a synthetic derivative of thiamine (vitamin B1). It is characterized by its lipid-soluble properties, which enhance its bioavailability compared to standard thiamine. Developed in Japan during the late 1950s, bentiamine is primarily utilized for its therapeutic effects in treating diabetic complications, particularly diabetic neuropathy. Its chemical formula is C₁₉H₂₃N₄O₆PS, with a molar mass of 466.45 g/mol. Unlike thiamine, which is hydrophilic and poorly absorbed, bentiamine can easily penetrate cell membranes due to its amphiphilic nature .

Bentiamine undergoes several key chemical transformations in the body. Upon ingestion, it is dephosphorylated by ecto-alkaline phosphatases in the intestinal mucosa to form S-benzoylthiamine. This compound is then hydrolyzed to thiamine by thioesterases in the liver . The metabolic pathway of bentiamine significantly enhances the levels of thiamine diphosphate, a critical cofactor for enzymes involved in carbohydrate metabolism such as transketolase .

Bentiamine exhibits various biological activities that contribute to its therapeutic potential. It has been shown to improve nerve function and reduce symptoms associated with diabetic neuropathy by increasing intracellular levels of thiamine diphosphate, which plays a crucial role in glucose metabolism and neuronal health . Additionally, bentiamine has demonstrated antioxidant properties, helping to mitigate oxidative stress in diabetic conditions and potentially protecting against complications like retinopathy and nephropathy .

The synthesis of bentiamine involves several steps:

  • Starting Materials: The process typically begins with thiamine as the primary precursor.
  • Acylation Reaction: Thiamine undergoes acylation using benzoyl chloride or a similar reagent to introduce the benzoyl group.
  • Phosphorylation: The resulting compound is then phosphorylated to yield S-benzoylthiamine O-monophosphate.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve pharmaceutical-grade quality .

Bentiamine shares similarities with other derivatives of thiamine but has unique properties that set it apart:

Compound NameStructure TypeSolubilityBioavailabilityPrimary Use
ThiamineVitaminWater-solubleLowEssential nutrient
BenfotiamineS-acyl derivativePoorly solubleHighDiabetic neuropathy
AllithiamineDisulfide derivativeLipid-solubleModerateNutritional supplement
SulbutiamineDisulfide derivativeLipid-solubleModerateCognitive enhancement
FursultiamineDisulfide derivativeLipid-solubleModerateNutritional supplement

Bentiamine's unique lipid-soluble structure allows for enhanced absorption and therapeutic efficacy compared to traditional water-soluble forms of thiamine and other derivatives like benfotiamine . Its ability to effectively increase thiamine levels makes it particularly valuable in clinical applications for diabetes-related complications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

490.16747650 g/mol

Monoisotopic Mass

490.16747650 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8PUY50JWLU

Other CAS

299-88-7

Dates

Modify: 2023-08-15
1: Valerio G, Franzese A, Poggi V, Patrini C, Laforenza U, Tenore A. Lipophilic thiamine treatment in long-standing insulin-dependent diabetes mellitus. Acta
2: Heywood R, Wood JD, Majeed SK. Tumorigenic and toxic effect of O,S-dibenzoyl thiamine hydrochloride in prolonged dietary administration to rats. Toxicol Lett. 1985 Jul;26(1):53-8. PubMed PMID: 4024157.
3: TACHI I, NAGATA Y. Polarography of diacetylthiamine and dibenzoylthiamine. J Vitaminol (Kyoto). 1956 Mar;2(1):60-6. PubMed PMID: 13320616.

Explore Compound Types